1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea
Overview
Description
1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea typically involves the reaction of cyclopropylamine with 2,4-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Synthetic Route:
- Cyclopropylamine is reacted with 2,4-dimethylphenyl isothiocyanate.
- The reaction mixture is heated under reflux in an organic solvent.
- The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are sulfoxides and sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). This reaction typically yields the corresponding amine.
Substitution:
- The thiourea group can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted thioureas.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Solvents: Dichloromethane, toluene.
- Conditions: Reflux, ambient temperature.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
- Evaluated for its anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agricultural sector as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Molecular Targets and Pathways:
- Enzymes: Potential inhibition of proteases or kinases.
- Receptors: Possible interaction with G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
- 1-Cyclopropyl-3-(2,6-dimethylphenyl)thiourea
- 1-Cyclopropyl-3-(3,4-dimethylphenyl)thiourea
- 1-Cyclopropyl-3-(2,4-dichlorophenyl)thiourea
Comparison:
- The presence of the 2,4-dimethylphenyl group in 1-Cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
- Compared to other thiourea derivatives, this compound may exhibit different binding affinities and selectivities towards molecular targets.
Properties
IUPAC Name |
1-cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-9-4-7-13(10(2)8-9)11(3)15-14(17)16-12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCSQPCAVUSMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=S)NC2CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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